molecular formula C11H15N5O B11728276 1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B11728276
M. Wt: 233.27 g/mol
InChI Key: QLYZVUUEAFAPRY-UHFFFAOYSA-N
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Description

1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a heterocyclic compound that features both pyrazole and pyrrole moieties. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyrrole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate can form the pyrazole ring, which is then further functionalized to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with different substituents.

    3-(1-methyl-2-pyrrolidinyl)pyridine: Contains a pyrrole moiety but differs in the overall structure.

Uniqueness

1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide is unique due to its specific combination of pyrazole and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-Methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 201.27 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives have shown promising results as anticancer agents. Specifically, compounds that share structural similarities with this compound have demonstrated inhibitory effects on various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects :
    • Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. They inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Certain pyrazole compounds exhibit antimicrobial properties against a range of pathogens, suggesting their utility in developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely related to their chemical structure. Key modifications that enhance activity include:

  • Substitution patterns on the pyrazole ring.
  • The presence of electron-withdrawing or electron-donating groups.

For instance, the introduction of halogens has been shown to improve anticancer activity significantly .

Case Studies

Several studies have evaluated the efficacy of similar pyrazole compounds:

Study 1: Anticancer Activity

In a study assessing various pyrazoles against breast cancer cell lines (MCF-7 and MDA-MB-231), specific derivatives showed enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect. The study concluded that structural modifications could lead to more effective treatments for aggressive cancer types .

Study 2: Anti-inflammatory Potential

A series of pyrazole carboxamides were synthesized and tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that specific derivatives significantly reduced TNF-alpha levels, supporting their potential use in inflammatory conditions .

Data Tables

Activity TypeCompound ClassNotable Findings
AntitumorPyrazole DerivativesEffective against MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryPyrazole CarboxamidesReduced TNF-alpha levels in vitro
AntimicrobialPyrazole CompoundsActive against various bacterial strains

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

2-methyl-5-[(1-methylpyrrol-2-yl)methylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C11H15N5O/c1-15-5-3-4-8(15)7-13-10-6-9(11(12)17)16(2)14-10/h3-6H,7H2,1-2H3,(H2,12,17)(H,13,14)

InChI Key

QLYZVUUEAFAPRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=NN(C(=C2)C(=O)N)C

Origin of Product

United States

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